3-Ethoxy-4-pentyloxybenzaldehyde
Overview
Description
3-Ethoxy-4-pentyloxybenzaldehyde is a chemical compound that belongs to the class of aldehydes. It is often used in scientific research for its unique properties and potential applications.
Scientific Research Applications
Synthesis and Chemical Properties
3-Ethoxy-4-pentyloxybenzaldehyde plays a crucial role in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. These compounds exhibit diverse chemical properties, including reactions in non-aqueous solvents and potential for further chemical modifications (Yüksek et al., 2005). Additionally, its derivatives have been explored for their electrical conductivity and potential use in the development of conductive polymers, showcasing its importance in materials science (Hafeez et al., 2019).
Molecular Interactions and Spectroscopy
Research on substituted benzaldehyde binary mixtures, including compounds similar to 3-Ethoxy-4-pentyloxybenzaldehyde, has contributed significantly to understanding molecular interactions. Studies involving vibrational relaxation and Raman spectroscopic analysis have provided insights into the behavior of these compounds in various solvents, highlighting the complexity of their molecular interactions (Ramakrishnan et al., 2009).
Catalysis and Organic Synthesis
The compound and its related derivatives have found applications in catalysis and organic synthesis. For example, the rhodium-catalyzed reaction of 2-Hydroxybenzaldehydes with alkynes demonstrates the compound's utility in creating 2-alkenoylphenols, a process that underscores its versatility in synthetic chemistry (Kokubo et al., 1999). Moreover, the Cu(OAc)2-catalyzed oxidation mediated by ethylene glycol has highlighted a pathway for the transformation of similar compounds into various aromatic carbonyl compounds, emphasizing its relevance in pharmaceutical and fundamental research applications (Jiang et al., 2014).
Environmental and Green Chemistry
The compound's derivatives have also been investigated for their role in green chemistry and environmental applications. For instance, the synthesis of unsaturated cyano-substituted homo- and copolyesters from derivatives has been explored, highlighting the compound's contribution to the development of new materials with potential environmental benefits (Mikroyannidis, 1995).
properties
IUPAC Name |
3-ethoxy-4-pentoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-5-6-9-17-13-8-7-12(11-15)10-14(13)16-4-2/h7-8,10-11H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYLQWYSRDRNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428709 | |
Record name | SBB016659 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-pentyloxybenzaldehyde | |
CAS RN |
79714-25-3 | |
Record name | SBB016659 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.